
5-(Isoxazol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Isoxazol-3-yl)pyrrolidin-2-one is a heterocyclic compound that features both an isoxazole and a pyrrolidinone ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, while pyrrolidinones are five-membered lactams
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isoxazol-3-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the use of microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Catalyst-free and microwave-assisted methods are particularly attractive due to their efficiency and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
5-(Isoxazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: Substitution reactions, particularly at the isoxazole ring, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5-(Isoxazol-3-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Isoxazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyrrolidinone: A five-membered lactam ring.
Thiadiazole: A five-membered ring containing sulfur and nitrogen atoms.
Oxadiazole: A five-membered ring with two nitrogen and one oxygen atom.
Uniqueness
5-(Isoxazol-3-yl)pyrrolidin-2-one is unique due to its combination of isoxazole and pyrrolidinone rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-(1,2-oxazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H8N2O2/c10-7-2-1-5(8-7)6-3-4-11-9-6/h3-5H,1-2H2,(H,8,10) |
InChI Key |
OUNFYWHWXJCYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B13109311.png)
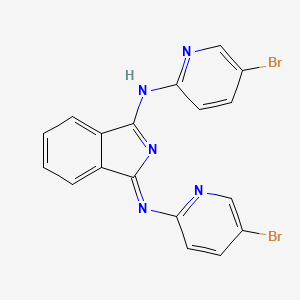
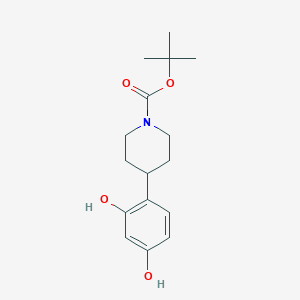
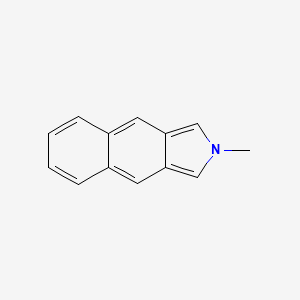
![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine](/img/structure/B13109326.png)


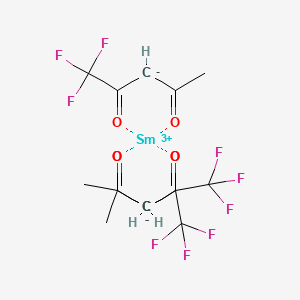
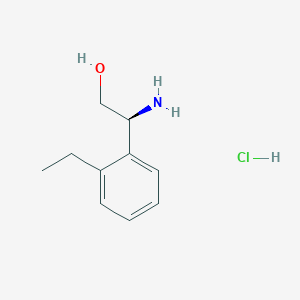
![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13109358.png)
![rel-tert-Butyl (3aR,7aS)-3-oxohexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13109362.png)

![5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13109387.png)
![4H-Cyclopenta[d]pyrimidine](/img/structure/B13109391.png)
